Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate
Overview
Description
“Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate” is a synthetic compound with the CAS Number 320418-21-1 . It is also known as MCAO-MF. The molecular formula of this compound is C13H11ClO5S .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula, C13H11ClO5S. The exact mass of the molecule is 314.001556 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 314.741 . It has a density of 1.4±0.1 g/cm3 . The boiling point of the compound is 407.0±45.0 °C at 760 mmHg . The flash point is 199.9±28.7 °C . The LogP value is 2.43 , and the vapour pressure is 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Overview
Methyl 3-(5-{[(2-chloroacetyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate is a complex organic compound that, while not directly mentioned in available literature, shares structural similarities with various compounds studied for their chemical synthesis, biological activity, and potential applications in different scientific fields. This discussion explores the broader context of related research to infer potential applications and methodologies that could be relevant to the title compound.
Synthesis and Chemical Properties
Research in organic synthesis often focuses on developing practical methods for preparing compounds with potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. For example, the synthesis of 5,5′-Methylene-bis(benzotriazole), an intermediate in the preparation of metal passivators and light-sensitive materials, showcases the importance of developing efficient, environmentally benign synthesis methods for complex molecules (Gu, Yu, Zhang, & Xu, 2009). Similarly, advancements in the catalytic methylation of aromatics for converting methane to more valuable higher hydrocarbons highlight the importance of research in the synthesis and applications of organic compounds in green chemistry (Adebajo, 2007).
Biological Activities and Applications
The exploration of chemical compounds for their biological activities is a vast area of research with implications for drug discovery and the development of new materials. For instance, studies on DNA methyltransferase inhibitors underline the significance of organic compounds in modulating biological processes, such as epigenetic modifications, which are crucial in cancer treatment (Goffin & Eisenhauer, 2002). Furthermore, the examination of xylan derivatives for their application potential in drug delivery systems emphasizes the role of chemical modifications in creating biopolymers with specific properties for medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Implications and Green Chemistry
The environmental impact of chemical compounds, alongside the principles of green chemistry, is increasingly important in research. Studies on the oxidative methylation of aromatics over zeolite catalysts offer insights into the utilization of methane, a greenhouse gas, for the production of liquid fuels and chemicals, showcasing the integration of environmental concerns into chemical synthesis processes (Adebajo, 2007).
Properties
IUPAC Name |
methyl 3-[5-[(2-chloroacetyl)oxymethyl]furan-2-yl]thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5S/c1-17-13(16)12-9(4-5-20-12)10-3-2-8(19-10)7-18-11(15)6-14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDZSFNWVCFMRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)C2=CC=C(O2)COC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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